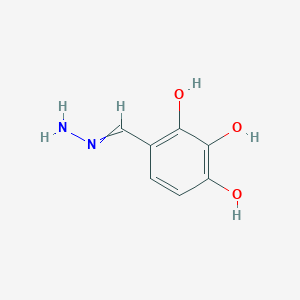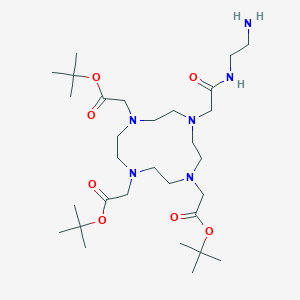
3α,7α,12α-Trihydroxycoprostanic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3α,7α,12α-Trihydroxycoprostanic Acid-d3 is a deuterated form of 3α,7α,12α-Trihydroxycoprostanic Acid, a bile acid derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3α,7α,12α-Trihydroxycoprostanic Acid-d3 involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, hydroxylation, and deuteration steps. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale chemical synthesis with stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3α,7α,12α-Trihydroxycoprostanic Acid-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield more hydroxylated or carboxylated derivatives, while reduction may produce less oxidized forms .
Scientific Research Applications
3α,7α,12α-Trihydroxycoprostanic Acid-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the development of new drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of 3α,7α,12α-Trihydroxycoprostanic Acid-d3 involves its interaction with specific molecular targets and pathways. It is known to influence bile acid metabolism and may interact with enzymes involved in this process. The compound’s effects are mediated through its binding to receptors and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3α,7α,12α-Trihydroxycoprostanic Acid
- 3α,7α,12α-Trihydroxycholestan-26-oic Acid
- 5β-Cholestane-3α,7α,12α-triol-26-oic Acid .
Uniqueness
3α,7α,12α-Trihydroxycoprostanic Acid-d3 is unique due to its deuterated form, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound in various research applications .
Properties
CAS No. |
338976-79-7 |
|---|---|
Molecular Formula |
C₂₇H₄₃D₃O₅ |
Molecular Weight |
453.67 |
Synonyms |
(3α,5β,7α,12α)-3,7,12-Trihydroxy-cholestan-26-oic-27,27,27-d3 Acid; (3α,5β,7α,12α)-3,7,12-Trihydroxycholestan-26-oic Acid-d3; 3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α,12α-Trihydroxycoprostanic Acid-d3; 5β-Cholestane-3α,7α,12α-triol-26- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

